Thiosildenafil
Overview
Description
Synthesis Analysis
The synthesis of thiosildenafil, like other analogs, involves complex chemical reactions aiming to incorporate a sulfur atom into the sildenafil framework. While specific details about thiosildenafil's synthesis are not directly available, research on related compounds provides insights into possible methodologies. For instance, the asymmetric synthesis of α-(trifluoromethyl)-α-amino acids and thiosemicarbazide analogs involves techniques that might be relevant to thiosildenafil's production (Aceña, Sorochinsky, & Soloshonok, 2012); (Kumar, Mishra, Mazumder, & Mazumder, 2021).
Molecular Structure Analysis
Understanding thiosildenafil's molecular structure is crucial for predicting its interaction with biological targets. The incorporation of a sulfur atom may significantly affect the molecule's electron distribution, conformational flexibility, and binding affinity towards various enzymes or receptors. Though specific studies on thiosildenafil's molecular structure are scarce, analogous research on thiosemicarbazide derivatives offers insights into how sulfur modifications can impact molecular properties and activities (Mishra, Jindaniya, Mazumder, & Tyagi, 2023).
Chemical Reactions and Properties
Thiosildenafil's chemical properties, including its reactivity and stability, are influenced by the thio-modification. While the literature directly addressing thiosildenafil is limited, studies on similar sulfur-containing compounds, such as thiosemicarbazones, provide valuable parallels. These compounds exhibit unique reactivity patterns, potentially offering insights into thiosildenafil's behavior in synthetic and biological contexts (Yusuf & Jain, 2014).
Physical Properties Analysis
The physical properties of thiosildenafil, such as solubility, melting point, and crystal structure, are essential for its formulation and application. While specific data on thiosildenafil are not available, the study of related sulfur-containing molecules may offer clues. For example, the solubility and stability of thiosquaramides and their derivatives in various solvents and conditions could mirror some of thiosildenafil's characteristics (Nagy, Kisszékelyi, & Kupai, 2018).
Chemical Properties Analysis
The chemical properties of thiosildenafil, including its acidity, basicity, and nucleophilicity, are pivotal for understanding its mechanism of action and interaction with biological systems. Research on compounds with similar structural features, such as thiazolidines and their derivatives, can provide insights into how the thio-functional group influences chemical behavior and biological activity (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Scientific Research Applications
Summary of the Application
Thiosildenafil, along with other compounds like hydroxythiohomosildenafil, aminotadalafil, dimethylsildenafil, and thiodimethylsildenafil, are identified as illegal adulterants in dietary supplements .
Methods of Application
The method used for the separation and identification of these adulterants is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) . The separation was achieved on a C18 column with a mobile phase consisting of 5 mM ammonium formate (pH 6.3)–acetonitrile (75 : 25, v/v) and acetonitrile, with gradient elution at a flow rate of 0.2 mL/min .
Results or Outcomes
The proposed method could simultaneously separate hydroxythiohomosildenafil, aminotadalafil, thiosildenafil, dimethylsildenafil, thiodimethylsildenafil, vardenafil, and homosildenafil . This method may be useful to identify medicinal ingredients for erectile dysfunction and their analogs and to control the quality of dietary supplements .
2. Extraction of Thiosildenafil from Functional Foods
Summary of the Application
A novel method was developed for the extraction of Thiosildenafil, pseudovardenafil, and norneosildenafil from functional foods .
Methods of Application
The method involved in-tube solid-phase microextraction (SPME) using an attapulgite (ATP) nanoparticles–based hydrophobic monolithic column, coupled with high-performance liquid chromatography-ultraviolet detection . The monolithic column was prepared by one-step polymerization, using 3-trimethoxysilylpropyl methacrylate–modified ATP nanoparticles and 1-butyl-3-vinylimidazolium bromide (VBIMBr) as the functional monomers, and ethylene glycol dimethacrylate (EDMA) as the cross-linker .
Results or Outcomes
Under the optimal in-tube SPME conditions, the proposed method showed good reproducibility with run-to-run, column-to-column, and batch-to-batch relative standard deviations less than 7.2%, and low limits of detection of 0.5–0.9 ng/mL in real samples . Thiosildenafil was detected in four types of functional foods with the contents of 1.30–4.78 μg/g .
Safety And Hazards
properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUBVCQVNMLSTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197336 | |
Record name | Thiosildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiosildenafil | |
CAS RN |
479073-79-5 | |
Record name | Thiosildenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479073-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiosildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiosildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRL3FWK7XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.